![molecular formula C11H16ClNO3 B2744357 Methyl 2-[3-(methylaminomethyl)phenoxy]acetate;hydrochloride CAS No. 2260933-02-4](/img/structure/B2744357.png)
Methyl 2-[3-(methylaminomethyl)phenoxy]acetate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-[3-(methylaminomethyl)phenoxy]acetate;hydrochloride” is a chemical compound with the CAS Number: 869296-24-2 . It has a molecular weight of 231.68 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13NO3.ClH/c1-13-10(12)7-14-9-4-2-3-8(5-9)6-11;/h2-5H,6-7,11H2,1H3;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 2-[3-(methylaminomethyl)phenoxy]acetate;hydrochloride” is a powder that is stored at room temperature . It has a melting point range of 121-124 degrees Celsius .Wissenschaftliche Forschungsanwendungen
- EN300-6732508 has been investigated for its antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress, which is implicated in various diseases. This compound’s ability to scavenge free radicals and reduce oxidative damage makes it a potential candidate for therapeutic interventions .
- Medicinal chemistry aims to design and develop new pharmaceutical compounds. EN300-6732508 falls within this domain, and researchers explore its potential as a drug candidate. By understanding its molecular interactions and physicochemical properties, chemists can tailor derivatives for enhanced safety and efficacy .
- EN300-6732508 contains an aryloxy phenol moiety. The use of hydrogen bromide (HBr) and boron tribromide (BBr3) as catalysts in demethylation reactions is valuable for synthesizing m-aryloxy phenols. These catalysts enhance organic reactions by coordinating with electron-rich sites in organic compounds .
- The literature review on phenoxy acetamide derivatives (including EN300-6732508) provides chemists with insights into diverse compositions. By exploring this chemical space, scientists can design novel derivatives with improved properties, contributing to advancements in drug discovery and other fields .
Antioxidant Properties
Pharmaceutical Development
Demethylation Catalyst
Chemical Diversity Exploration
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain hazards . The hazard statements associated with it are H302, H315, H319, and H335 . These codes indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Various precautionary measures are recommended when handling this compound .
Eigenschaften
IUPAC Name |
methyl 2-[3-(methylaminomethyl)phenoxy]acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-12-7-9-4-3-5-10(6-9)15-8-11(13)14-2;/h3-6,12H,7-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPDJXJEGIJDJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)OCC(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[3-(methylaminomethyl)phenoxy]acetate;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2744275.png)
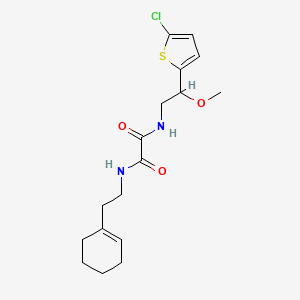

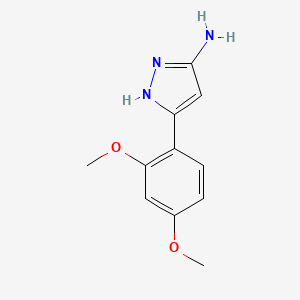
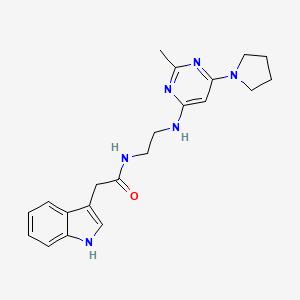
![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2744282.png)
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2744283.png)
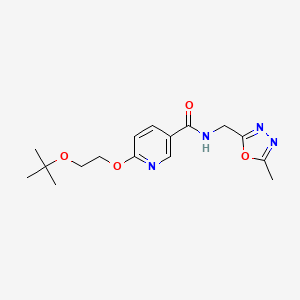
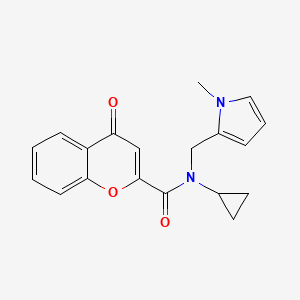
![N-(4-acetamidophenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2744287.png)
![1-(2-methoxybenzyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2744288.png)
![(7-Methoxybenzofuran-2-yl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2744292.png)

![2-[1-(Cyclopropylmethyl)imidazol-2-yl]-3,3-dimethyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]azetidine-1-carboxamide](/img/structure/B2744295.png)